molecular formula C14H21FN2O B7494336 1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurea

1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurea

Cat. No. B7494336
M. Wt: 252.33 g/mol
InChI Key: NEFKCWRZRSXTCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurea, also known as Diflubenzuron, is an insecticide that belongs to the benzoylurea family. It is widely used in agriculture and forestry to control pests such as caterpillars, beetles, and mites. Diflubenzuron is a white crystalline powder that is insoluble in water but soluble in organic solvents. It is a relatively safe insecticide that has low toxicity to mammals, birds, and fish.

Mechanism of Action

1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean works by inhibiting the synthesis of chitin, a component of the insect exoskeleton. Chitin is essential for the growth and development of insects, and its inhibition leads to the disruption of the molting process. 1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean targets the enzyme chitin synthase, which is responsible for the synthesis of chitin. The inhibition of chitin synthase leads to the disruption of the molting process, causing the death of the insect.
Biochemical and Physiological Effects
1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean has low toxicity to mammals, birds, and fish. It is relatively safe for humans and animals, and it does not accumulate in the environment. However, it has been shown to have some negative effects on non-target insects, such as bees and butterflies. 1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean can also affect the growth and development of aquatic organisms, such as crustaceans and mollusks.

Advantages and Limitations for Lab Experiments

1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean is a widely used insecticide that has been extensively studied for its insecticidal properties. It is effective against a wide range of pests and has low toxicity to mammals, birds, and fish. However, it has some limitations for lab experiments. 1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean can affect the growth and development of non-target insects, which can affect the results of experiments. It can also have negative effects on aquatic organisms, which can limit its use in aquatic experiments.

Future Directions

There are several future directions for the research on 1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean. One direction is to study the effects of 1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean on non-target insects, such as bees and butterflies. Another direction is to study the effects of 1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean on aquatic organisms, such as crustaceans and mollusks. Additionally, research can be done to develop new formulations of 1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean that are more effective and have less negative effects on non-target organisms. Finally, research can be done to develop new insecticides that have similar properties to 1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean but are less harmful to the environment.

Synthesis Methods

The synthesis of 1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean involves the reaction of 2,6-difluorobenzamide with 3,3-dimethylbutan-2-amine and methyl isocyanate. The reaction takes place under mild conditions and yields a high purity product. The synthesis of 1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean is a well-established process that has been optimized for commercial production.

Scientific Research Applications

1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean has been extensively studied for its insecticidal properties. It is effective against a wide range of pests, including Lepidoptera, Coleoptera, and Acarina. 1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean works by inhibiting chitin synthesis, which is essential for the growth and development of insects. Chitin is a major component of the exoskeleton of insects, and its inhibition leads to the disruption of the molting process, causing the death of the insect.

properties

IUPAC Name

1-(3,3-dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2O/c1-10(14(2,3)4)17(5)13(18)16-12-9-7-6-8-11(12)15/h6-10H,1-5H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFKCWRZRSXTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)N(C)C(=O)NC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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